3-苯氧丁酸

描述

Synthesis Analysis

A paper titled “Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives” discusses the synthesis of 3-Phenoxybenzoic acid derivatives . The paper mentions that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized and found to exhibit peroxisome proliferator-activated receptor γ agonist activity .Molecular Structure Analysis

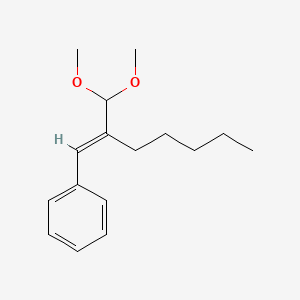

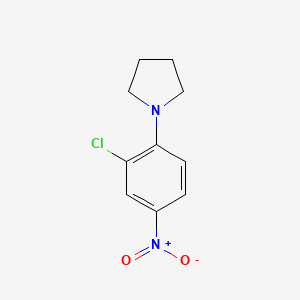

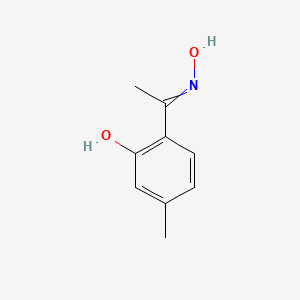

The molecular structure of 3-Phenoxybutanoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChIKeys of the compound are FBJWHMYVHYDATM-UHFFFAOYSA-N .科学研究应用

手性羟基脂肪酸的生产

3-苯氧丁酸在手性羟基脂肪酸的合成中发挥作用。这些化合物源自多羟基脂肪酸(PHA),是对映异构体纯的,在精细化工、制药和医药行业中找到应用。研究已经开发了从PHA生产手性羟基脂肪酸单体的高效方法,由于它们的手性和纯度,在各个领域有着广泛的应用(Ren et al., 2005)。

微生物生产和应用

研究已经探索了羟基脂肪酸的微生物生产,包括3-苯氧丁酸的衍生物。这些化合物已被研究其在生物技术和材料科学中的潜在应用。这些手性羟基脂肪酸的生理功能以及它们的生产技术已经得到广泛审查(Chen & Wu, 2005)。

生物聚合物研究

在生物聚合物研究中,像3-苯氧丁酸这样的化合物对于研究生物聚合物的性质是有价值的。例如,它们可以用于分析溶液中寡聚体和聚合物的构象行为,有助于理解它们在各种应用中的物理和化学性质(Li et al., 1998)。

气相消除研究

研究了β-取代羧酸的热气相消除,包括3-苯氧丁酸的衍生物,以了解它们在热解条件下的化学行为。这项研究有助于更广泛地理解与各种工业过程相关的化学反应和机制(Al-Awadi等,2005)。

在组织工程中的应用

多羟基脂肪酸,包括3-苯氧丁酸的衍生物,在组织工程中有应用。由于其可生物降解性和热加工性能,它们被用于开发医疗器械和组织工程解决方案。这一领域的研究重点是为各种医疗应用开发和评估这些材料(Chen & Wu, 2005)。

作用机制

Target of Action

3-Phenoxybutanoic acid is a derivative of butyric acid and has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, primarily PPARγ, and activates them . This activation can lead to a series of changes in the cell, including the regulation of gene expression, modulation of cellular proliferation and differentiation, and control of energy homeostasis .

Biochemical Pathways

It has been found to be capable of activating glucokinase , an enzyme that facilitates the first step in the glycolysis pathway. It also exhibits the ability to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products (AGEs) that are implicated in various pathological conditions, including diabetes and aging .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

The activation of PPARγ and glucokinase by 3-Phenoxybutanoic acid can lead to various molecular and cellular effects. For instance, the activation of PPARγ can regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin sensitivity . The inhibition of protein glycation can prevent the formation of AGEs, thereby potentially mitigating the pathological conditions associated with their accumulation .

Action Environment

The action, efficacy, and stability of 3-Phenoxybutanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the individual’s physiological conditions . .

生化分析

Biochemical Properties

3-Phenoxybutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism. The interaction between 3-Phenoxybutanoic acid and PPARs can modulate lipid metabolism and energy homeostasis .

Cellular Effects

The effects of 3-Phenoxybutanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Phenoxybutanoic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance. This activation leads to enhanced glucose uptake and fatty acid oxidation in cells, thereby improving cellular energy status . Additionally, 3-Phenoxybutanoic acid can modulate the expression of genes involved in lipid metabolism, further influencing cellular functions.

Molecular Mechanism

At the molecular level, 3-Phenoxybutanoic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to their activation or inhibition. For instance, the binding of 3-Phenoxybutanoic acid to PPARs results in the activation of these receptors, which in turn regulates the transcription of target genes involved in lipid metabolism . Moreover, 3-Phenoxybutanoic acid can inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), thereby influencing glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenoxybutanoic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 3-Phenoxybutanoic acid can have sustained effects on cellular functions, including prolonged activation of AMPK and PPARs . These effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of 3-Phenoxybutanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to improve lipid metabolism and reduce inflammation without significant adverse effects. At higher doses, 3-Phenoxybutanoic acid can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

3-Phenoxybutanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its breakdown into metabolites that can be excreted from the body . Additionally, 3-Phenoxybutanoic acid can influence metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism.

Transport and Distribution

Within cells and tissues, 3-Phenoxybutanoic acid is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with specific transporters on cell membranes, allowing it to enter cells and exert its effects . The distribution of 3-Phenoxybutanoic acid within tissues is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of 3-Phenoxybutanoic acid is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of a phenoxy group may facilitate its interaction with mitochondrial membranes, thereby influencing mitochondrial function and energy metabolism.

属性

IUPAC Name |

3-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJWHMYVHYDATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983074 | |

| Record name | 3-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64508-87-8 | |

| Record name | Butanoic acid, 3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064508878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonic acid](/img/structure/B1605723.png)